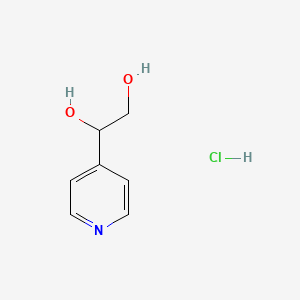
5-Bromo-2-ethyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-ethyl-1,3-oxazole: is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
作用机制
Target of Action
Oxazoles, the class of compounds to which 5-Bromo-2-ethyl-1,3-oxazole belongs, are known to interact with a wide range of biological targets due to their diverse biological activities . .
Mode of Action
Oxazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interaction of this compound with its targets is subject to further investigation.
Biochemical Pathways
Oxazoles, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities . The exact pathways influenced by this specific compound remain to be elucidated.
Result of Action
Oxazoles are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The specific effects of this compound require further investigation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with ethylamine under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained around 60-80°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-ethyl-1,3-oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The oxazole ring can undergo reduction to form oxazolines or oxazolidines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 5-substituted-2-ethyl-1,3-oxazole derivatives.
Oxidation: Formation of this compound-4-carboxylic acid or this compound-4-aldehyde.
Reduction: Formation of 5-bromo-2-ethyl-1,3-oxazoline or 5-bromo-2-ethyl-1,3-oxazolidine.
科学研究应用
Chemistry: 5-Bromo-2-ethyl-1,3-oxazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with various biological targets. It is also used in the development of new antimicrobial and anticancer agents.
Medicine: this compound derivatives have shown potential as therapeutic agents. They are being investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for chemical reactions.
相似化合物的比较
2-Ethyl-1,3-oxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-2-ethyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and biological activity.
5-Bromo-2-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group, which affects its physical and chemical properties.
Uniqueness: 5-Bromo-2-ethyl-1,3-oxazole is unique due to the presence of both the bromine atom and the ethyl group. This combination enhances its reactivity in chemical reactions and its potential biological activity. The bromine atom makes it a versatile intermediate for further functionalization, while the ethyl group provides additional steric and electronic effects.
属性
IUPAC Name |
5-bromo-2-ethyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUVLGKNYLMLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391740-26-3 |
Source


|
| Record name | 5-bromo-2-ethyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-7-phenyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2789695.png)
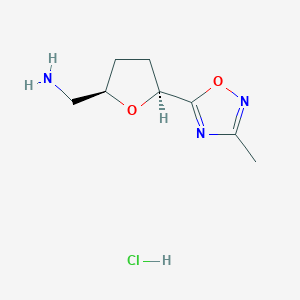

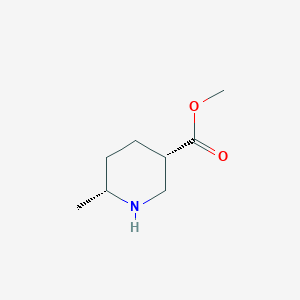
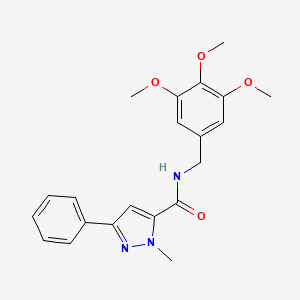
![[4-Hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2789706.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2789707.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2789708.png)
![N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2789709.png)
![7-chloro-5-hydroxy-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2789710.png)
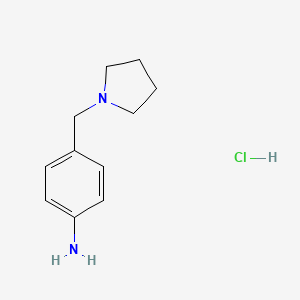
![1H-isochromene-1,3,4-trione 4-{N-[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2789715.png)

